3-amino-2H-1,4-benzoxazin-2-one
Overview
Description
3-amino-2H-1,4-benzoxazin-2-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the benzoxazinone family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Mechanism of Action
Target of Action
3-Amino-2H-1,4-benzoxazin-2-one is a heterocyclic compound Similar compounds like benzoxazinones have been reported to exhibit various biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Benzoxazinones, which share a similar structure, have been reported to exhibit antimicrobial properties . They are also known to inhibit interleukin-1, which plays a role in immune and anti-inflammatory responses .
Biochemical Pathways
Benzoxazinoids, a class of compounds that includes benzoxazinones, are known to be involved in plant defense mechanisms . They form a linear pathway leading to the storage of DI(M)BOA as glucoside conjugates .
Result of Action
Benzoxazinones have been reported to exhibit various biological activities, including antimicrobial, anti-inflammatory, and immune-modulating effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility and volatility could affect its distribution in the environment . Additionally, the compound’s stability could be influenced by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
3-Amino-2H-1,4-benzoxazin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which are involved in the metabolism of various substrates, including drugs and toxins . Additionally, this compound can bind to specific proteins, altering their function and activity. These interactions are essential for its biological effects, including its antimicrobial and anti-inflammatory properties .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression . It also impacts cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the production and utilization of metabolites . These effects contribute to its therapeutic potential in treating various diseases.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their activity . For instance, its interaction with cytochrome P450 enzymes results in the inhibition of their catalytic activity, affecting the metabolism of various substrates . Additionally, this compound can influence gene expression by modulating the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation products can also have biological activity, which may contribute to its overall effects . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects, such as anti-inflammatory and antimicrobial activities . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . These threshold effects are essential for determining the safe and effective dosage range for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and the production of its active metabolites . These interactions can affect metabolic flux and the levels of various metabolites, contributing to its biological effects . Understanding these metabolic pathways is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is essential for its biological activity, as it needs to reach its target sites to exert its effects .
Subcellular Localization
This compound is localized in specific subcellular compartments, which can affect its activity and function . Targeting signals and post-translational modifications direct the compound to particular organelles, where it interacts with its target biomolecules . This subcellular localization is crucial for its biological effects, as it ensures that the compound reaches the appropriate sites within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2H-1,4-benzoxazin-2-one typically involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous sodium bicarbonate . Another method involves the use of ammonium niobium oxalate as a catalyst and polyethylene glycol-400 as the solvent . These methods provide efficient routes to produce the compound under mild conditions.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-amino-2H-1,4-benzoxazin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include chloroacetyl chloride, ammonium niobium oxalate, and various reducing agents. Reaction conditions typically involve mild temperatures and the use of solvents like dimethylformamide and polyethylene glycol .
Major Products Formed
The major products formed from these reactions include various substituted benzoxazinones, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
3-amino-2H-1,4-benzoxazin-2-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA): A key defense compound in maize and wheat.
2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA): Another defense compound in agricultural crops.
6-amino-2H-1,4-benzoxazin-3(4H)-one: A similar compound with potential antimicrobial activity.
Uniqueness
3-amino-2H-1,4-benzoxazin-2-one is unique due to its specific amino substitution, which imparts distinct chemical and biological properties. This substitution allows for targeted interactions with enzymes and proteins, making it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
3-amino-1,4-benzoxazin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-7-8(11)12-6-4-2-1-3-5(6)10-7/h1-4H,(H2,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALLAVYXVKQOMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=O)O2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701303228 | |
Record name | 3-Amino-2H-1,4-benzoxazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701303228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83566-34-1 | |
Record name | 3-Amino-2H-1,4-benzoxazin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83566-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-2H-1,4-benzoxazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701303228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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